molecular formula C17H14ClN3OS2 B3656765 N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Cat. No.: B3656765
M. Wt: 375.9 g/mol
InChI Key: GJCRUBRNFCRLET-UHFFFAOYSA-N
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Description

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorobenzylthio group and a 4-methylbenzamide moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide typically involves multiple steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Esterification: The 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Thioether Formation: The thiol is then reacted with 4-chlorobenzyl chloride to form the corresponding thioether.

    Amidation: Finally, the thioether is reacted with 4-methylbenzoyl chloride to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit bioactivity, making it a candidate for studies on its effects on biological systems.

    Medicine: Thiadiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiadiazole ring can act as a pharmacophore, interacting with enzymes or receptors to modulate their activity. The presence of the chlorobenzylthio and methylbenzamide groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
  • N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide

Uniqueness

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the thiadiazole ring, chlorobenzylthio group, and methylbenzamide moiety sets it apart from other similar compounds, potentially leading to unique interactions with biological targets and different pharmacological activities .

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c1-11-2-6-13(7-3-11)15(22)19-16-20-21-17(24-16)23-10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCRUBRNFCRLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
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N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
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N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
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N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
Reactant of Route 5
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
Reactant of Route 6
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N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

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